molecular formula C9H9F3N6S B2533893 5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-84-5

5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2533893
CAS No.: 1946812-84-5
M. Wt: 290.27
InChI Key: BOXWKTXKPNAZIQ-UHFFFAOYSA-N
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Description

The compound “5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a phenylboronic acid bearing a methoxy group, as an electron-donating group, at the para position was easily coupled with a compound, giving the desired compound in 93% yield . Another study reported a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo [1,5- a ]pyrimidin-5-one derivatives starting from 3-bromo-7- (trifluoromethyl)pyrazolo [1,5- a ]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as JSmol for 3D modeling . The compound has a complex structure with multiple rings and functional groups, including a pyrazolo[1,5-a]pyrimidin ring and a thiadiazol ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions . Direct arylation proceeded successfully providing the 3,5-diarylated-7- (trifluoromethyl)pyrazolo [1,5- a ]pyrimidines in good to excellent isolated yields .


Physical and Chemical Properties Analysis

The compound has a molar mass of 423.318 g·mol −1 . It is a synthetic, nonsteroidal compound . More detailed physical and chemical properties such as melting point, boiling point, density, etc., may need further experimental determination.

Mechanism of Action

The compound acts as a highly selective antagonist of ERβ . It is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Properties

IUPAC Name

5-[7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6S/c10-9(11,12)5-1-2-14-6-3-4(17-18(5)6)7-15-16-8(13)19-7/h3,5,14H,1-2H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWKTXKPNAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1C(F)(F)F)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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